molecular formula C8H12N4O B13071527 (3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide

(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide

Cat. No.: B13071527
M. Wt: 180.21 g/mol
InChI Key: SDYNZERQHTZKCW-ZCFIWIBFSA-N
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Description

(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide is a chemical compound with a unique structure that includes an amino group and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide typically involves the reaction of 2-methylpyrimidine with a suitable amine under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The pyrimidinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group and pyrimidinyl group play crucial roles in binding to target molecules, influencing biological processes, and exerting its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-amino-3-(2-methylpyridin-4-yl)propanamide
  • (3R)-3-amino-3-(2-ethylpyrimidin-4-yl)propanamide
  • (3R)-3-amino-3-(2-methylpyrimidin-5-yl)propanamide

Uniqueness

(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide

InChI

InChI=1S/C8H12N4O/c1-5-11-3-2-7(12-5)6(9)4-8(10)13/h2-3,6H,4,9H2,1H3,(H2,10,13)/t6-/m1/s1

InChI Key

SDYNZERQHTZKCW-ZCFIWIBFSA-N

Isomeric SMILES

CC1=NC=CC(=N1)[C@@H](CC(=O)N)N

Canonical SMILES

CC1=NC=CC(=N1)C(CC(=O)N)N

Origin of Product

United States

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